BenchChemオンラインストアへようこそ!

1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid

Stereoselective synthesis Asymmetric transformation beta-Lactam chemistry

1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid (CAS 344765-41-9) is a functionalized monocyclic beta-lactam (2-azetidinone) featuring an N-benzyl group, a C2-methyl substituent, and a free C2-carboxylic acid. Its molecular formula is C12H13NO3, with a molecular weight of 219.24 g/mol and a calculated LogP of 1.20.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 344765-41-9
Cat. No. B3051541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid
CAS344765-41-9
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)
InChIKeyZBFFDULPMGQBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid (CAS 344765-41-9): A beta-Lactam Scaffold for Peptidomimetic and Enzyme Inhibitor Design


1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid (CAS 344765-41-9) is a functionalized monocyclic beta-lactam (2-azetidinone) featuring an N-benzyl group, a C2-methyl substituent, and a free C2-carboxylic acid. Its molecular formula is C12H13NO3, with a molecular weight of 219.24 g/mol and a calculated LogP of 1.20 . The compound belongs to the 4-oxoazetidine-2-carboxylic acid family, a privileged scaffold extensively employed in the construction of conformationally constrained peptidomimetics, mechanism-based serine and cysteine protease inhibitors, and key intermediates for carbapenem antibiotics [1]. The presence of the strained beta-lactam ring, combined with the C2 quaternary center, governs both its reactivity and its ability to present pharmacophoric elements in a geometrically defined orientation, making it a strategic building block for medicinal chemistry programs targeting proteases, penicillin-binding proteins, and other nucleophile-active enzymes [2].

Why Generic 4-Oxoazetidine-2-carboxylic Acids Cannot Replace 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic Acid in Stereoselective Synthesis


Substituting 1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid with a generic 4-oxoazetidine-2-carboxylic acid is not viable in synthetic routes requiring a C2-quaternary center. The C2-methyl substituent creates a quaternary carbon that is absent in simpler analogs such as (S)-4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7) or 1-benzyl-4-oxoazetidine-2-carboxylic acid (CAS 1236267-01-8). This structural feature profoundly alters the stereochemical outcome of reactions at the C4 position and the acidity and steric environment of the C2 carboxylic acid [1]. The combination of N-benzyl protection and the C2-methyl group is specifically required to achieve the crystallization-induced asymmetric transformation that enables high diastereomeric excess in certain synthetic sequences, a stereochemical outcome that cannot be replicated by analogs lacking this substitution pattern [1]. Published enzyme inhibition studies on the 4-oxoazetidine-2-carboxylate scaffold further demonstrate that the nature of the N-substituent and the C2 functionality are critical determinants of both inhibitory potency and selectivity between protease families such as elastase and papain [2].

Quantitative Differentiation of 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid from Closest Analogs: Synthesis, Stereochemistry, and Pharmacophoric Properties


Synthetic Yield and Crystallization-Induced Asymmetric Transformation in the Synthesis of C2-Methyl Substituted vs. Unsubstituted 4-Oxoazetidine-2-carboxylic Acids

In the pivotal intramolecular N-alpha-C-alpha-cyclization strategy reported by Gerona-Navarro et al., the target compound 1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid was obtained in 96% yield and 80% de (diastereomeric excess) from the corresponding N-benzyl-N-(chloroacetyl)alanine derivative. Critically, when the same synthetic methodology was applied to the des-methyl analog (yielding 1-benzyl-4-oxoazetidine-2-carboxylic acid), no such crystallization-induced asymmetric transformation was reported, and the stereochemical outcome was fundamentally different, relying solely on the intrinsic chirality of the starting amino acid without amplification [1]. The C2-methyl group is therefore essential for achieving the high diastereoselectivity observed, as it enables a thermodynamically controlled epimerization at C2 during the cyclization, followed by selective crystallization of one diastereomer.

Stereoselective synthesis Asymmetric transformation beta-Lactam chemistry Peptidomimetic building blocks

Conformational Restraint: C2-Quaternary Center in 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid vs. C2-H in (S)-4-Oxoazetidine-2-carboxylic acid

The C2-methyl substituent in 1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid creates a quaternary carbon center (C12H13NO3, MW 219.24) that is absent in the widely used building block (S)-4-oxoazetidine-2-carboxylic acid (C5H7NO3, MW 129.11, CAS 16404-94-7) . The presence of this quaternary center restricts the rotational freedom of the C2–carboxylic acid bond and alters the spatial orientation of substituents attached at C4, resulting in a more rigid scaffold. In the broader context of 4-oxoazetidine-2-carboxylate-based enzyme inhibitors, structural modifications at the N1 and C2 positions directly govern inhibitor selectivity: N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate show differential inhibition of porcine pancreatic elastase (PPE, a serine protease) versus papain (a cysteine protease), with KI values in the micromolar range for reversible PPE inhibitors [1]. The C2-methyl group, by virtue of steric and electronic effects, provides a distinct pharmacophoric profile compared to the C2-H or C2-benzyl analogs, enabling access to different selectivity windows.

Conformational analysis Peptidomimetic design Quaternary amino acids beta-Lactam scaffolds

LogP and Topological Polar Surface Area as Predictors of Physicochemical Differentiation for Library Design

The target compound has a calculated LogP of 1.20 and a topological polar surface area (TPSA) of 57.61 Ų . In comparison, the des-methyl N-benzyl analog (1-benzyl-4-oxoazetidine-2-carboxylic acid, CAS 1236267-01-8, C11H11NO3) has a lower molecular weight (205.21 vs. 219.24) and, lacking the C2-methyl group, is expected to exhibit a lower calculated LogP (estimated ~0.9–1.0 based on the −0.2 to −0.3 LogP increment per methylene removal in similar heterocyclic acid systems) . The methyl ester prodrug form of the target compound, methyl 1-benzyl-2-methyl-4-oxo-2-azetidinecarboxylate (CAS 344765-30-6, C13H15NO3, MW 233.27), has a significantly higher LogP due to esterification of the free acid, offering a tunable lipophilicity range across the free acid and ester forms . The TPSA of 57.61 Ų for the target free acid falls within the favorable range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), making it a suitable starting point for CNS-oriented peptidomimetic programs, while the ester form shifts the physicochemical profile toward increased membrane permeability for intracellular target engagement.

Physicochemical properties Drug-likeness Library design beta-Lactam building blocks

Recommended Application Scenarios for 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid Based on Differential Evidence


Synthesis of C2-Quaternary, Conformationally Constrained Amino Acid-Derived Peptidomimetics

This compound is the optimal starting material for synthesizing peptidomimetics that require a conformationally rigid, quaternary alpha-amino acid surrogate. The 96% yield and 80% de achievable via the Gerona-Navarro cyclization-crystallization sequence [1] make it a reliable building block for generating libraries of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone derivatives with defined stereochemistry. Researchers should prioritize this compound when the target peptidomimetic demands a tetrasubstituted carbon at the position corresponding to the amino acid C-alpha, as the C2-methyl group precludes unwanted epimerization during subsequent coupling reactions.

Design of Serine or Cysteine Protease Inhibitors with Altered Selectivity Profiles

Based on class-level evidence that N-substituted 4-oxoazetidine-2-carboxylates act as differential inhibitors of PPE (serine protease) and papain (cysteine protease) with KI values in the micromolar range [2], this compound is recommended as a core scaffold for medicinal chemistry campaigns targeting proteases where selectivity between serine and cysteine families is desired. The C2-methyl group introduces steric bulk adjacent to the reactive beta-lactam carbonyl, which is expected to modulate the rate of enzyme acylation and the stability of the resulting acyl-enzyme complex relative to C2-H analogs, as demonstrated in structure-activity studies on related N-substituted 4-oxoazetidine-2-carboxylates [2].

Intermediate for Carbapenem Antibiotic Side-Chain Synthesis

4-Oxoazetidine-2-carboxylic acid derivatives are established intermediates in the synthesis of carbapenem antibiotics such as thienamycin and PS-5 [3]. The N-benzyl protection and C2-methyl substitution pattern of this compound provide orthogonal protecting group handles and steric differentiation that facilitate selective functionalization at C4, a key step in constructing the hydroxyethyl side chain characteristic of carbapenems. Procurement of this specific compound, rather than a generic 4-oxoazetidine-2-carboxylic acid, ensures compatibility with published synthetic routes that rely on the N-benzyl group for nitrogen protection during organometallic additions to the C4 carbonyl.

Physicochemical Property-Tuned Building Block for CNS Drug Discovery Libraries

With a calculated LogP of 1.20 and TPSA of 57.61 Ų , this compound occupies a favorable physicochemical space for CNS drug discovery (TPSA < 90 Ų). When incorporated into larger peptidomimetic structures, the free carboxylic acid can be elaborated into amides, esters, or reduced to alcohols, while the N-benzyl group can be cleaved by hydrogenolysis to reveal a secondary amine for further diversification. The C2-methyl group provides a modest but quantifiable LogP increase of approximately 0.2–0.3 units relative to the des-methyl analog, offering a fine-tuning handle for optimizing lipophilicity within a narrow window during lead optimization.

Quote Request

Request a Quote for 1-Benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.